

An In-Depth Technical Guide to the Spectral Data of Benzyl Diethyldithiocarbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl diethyldithiocarbamate*

Cat. No.: *B1217104*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl diethyldithiocarbamate is an organosulfur compound with the chemical formula $C_{12}H_{17}NS_2$. As a member of the dithiocarbamate class of molecules, it is of significant interest to researchers in various fields, including medicinal chemistry and materials science, due to the versatile coordination chemistry and biological activity associated with the dithiocarbamate functional group. A thorough understanding of its spectral properties is fundamental for its identification, characterization, and the elucidation of its roles in chemical and biological systems.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Benzyl diethyldithiocarbamate**. It includes detailed experimental protocols and presents the quantitative spectral data in a clear, tabular format for ease of reference and comparison.

Chemical Structure and Properties

Chemical Name: Benzyl N,N-diethylcarbamodithioate CAS Number: 3052-61-7[1] Molecular Formula: $C_{12}H_{17}NS_2$ [1] Molecular Weight: 239.4 g/mol [1] Appearance: Light yellow to brown clear liquid.

Structure:

Caption: Chemical structure of **Benzyl diethyldithiocarbamate**.

Spectral Data

The following sections present the ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data for **Benzyl diethyldithiocarbamate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution.

^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.20 - 7.40	m	5H	Aromatic protons (C_6H_5)
4.60	s	2H	Benzyl protons (-S- $\text{CH}_2\text{-Ph}$)
3.85	q	4H	Methylene protons (- $\text{N}(\text{CH}_2\text{CH}_3)_2$)
1.25	t	6H	Methyl protons (-N- $(\text{CH}_2\text{CH}_3)_2$)

^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
201.5	C=S
137.0	Aromatic C (quaternary)
129.0	Aromatic CH
128.5	Aromatic CH
127.5	Aromatic CH
49.5, 47.0	-N-(CH ₂ CH ₃) ₂
41.0	-S-CH ₂ -Ph
12.5, 11.5	-N-(CH ₂ CH ₃) ₂

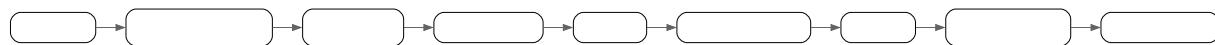
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3030	Medium	Aromatic C-H stretch
2970 - 2850	Strong	Aliphatic C-H stretch
1495	Strong	C=N ⁺ stretching (thioureide band)
1450	Medium	C-N stretching
1270	Strong	C-S stretching
990	Strong	C-S stretching
700	Strong	Aromatic C-H out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.


GC-MS Spectral Data

m/z	Relative Intensity	Assignment
239	Moderate	[M] ⁺ (Molecular ion)
148	High	[N(CH ₂ CH ₃) ₂ CS] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
88	Moderate	[S=C=N(CH ₂ CH ₃) ₂] ⁺
72	Moderate	[N(CH ₂ CH ₃) ₂] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

[Click to download full resolution via product page](#)

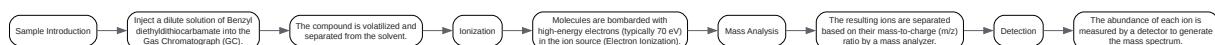
Caption: Workflow for NMR Spectroscopy.

Procedure:

- Sample Preparation: 5-10 mg of **Benzyl diethyldithiocarbamate** is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean NMR tube. A small amount of tetramethylsilane (TMS) is added to serve as an internal reference.

- Data Acquisition: The NMR tube is placed in the spectrometer. For ^1H NMR, spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation. The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy


[Click to download full resolution via product page](#)

Caption: Workflow for IR Spectroscopy.

Procedure:

- Sample Preparation: As **Benzyl diethyldithiocarbamate** is a liquid, a neat spectrum can be obtained by placing a small drop of the compound between two infrared-transparent salt plates (e.g., NaCl or KBr) to create a thin film.
- Data Acquisition: A background spectrum of the empty sample compartment is recorded first. The sample is then placed in the path of the IR beam, and the spectrum is recorded, typically over the range of 4000-400 cm^{-1} .
- Data Analysis: The positions of the absorption bands are identified and assigned to the corresponding functional group vibrations.

Mass Spectrometry (MS)

[Click to download full resolution via product page](#)

Caption: Workflow for GC-MS Analysis.

Procedure:

- Sample Introduction: A dilute solution of **Benzyl diethyldithiocarbamate** in a volatile organic solvent is injected into a Gas Chromatograph (GC). The GC separates the analyte from the solvent and other potential impurities.
- Ionization: The separated molecules enter the mass spectrometer's ion source, where they are typically ionized by electron impact (EI). This high-energy process often leads to fragmentation of the molecule.
- Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
- Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Conclusion

The spectral data presented in this guide provide a comprehensive fingerprint for the identification and characterization of **Benzyl diethyldithiocarbamate**. The ^1H and ^{13}C NMR spectra confirm the connectivity of the atoms within the molecule, the IR spectrum identifies the key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation pattern. These data and the accompanying experimental protocols serve as a valuable resource for researchers working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl Diethyldithiocarbamate | C12H17NS2 | CID 590455 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectral Data of Benzyl Diethyldithiocarbamate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217104#spectral-data-of-benzyl-diethyldithiocarbamate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com